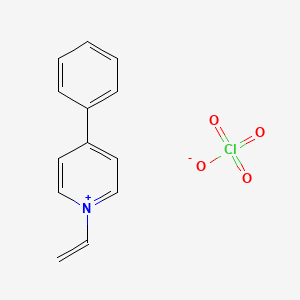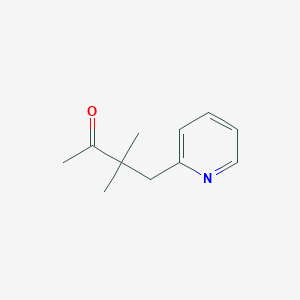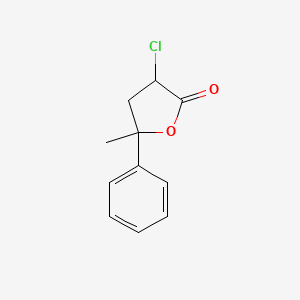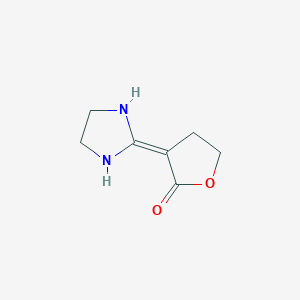
3-(Imidazolidin-2-ylidene)oxolan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Imidazolidin-2-ylidene)oxolan-2-one is a heterocyclic compound that features both imidazolidine and oxolanone rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Imidazolidin-2-ylidene)oxolan-2-one can be achieved through several methods. One common approach involves the reaction of ninhydrin with malononitrile and various diamines in a one-pot three-component reaction in water medium under catalyst-free conditions . This method is efficient, environmentally friendly, and yields high amounts of the target product.
Industrial Production Methods
Industrial production methods for this compound often involve the use of metal catalysts to enhance the reaction efficiency and yield. For example, γ-Al2O3 has been reported to catalyze the formation of imidazolidin-2-one derivatives from aliphatic 1,2-diamines with CO2 at elevated temperatures .
Chemical Reactions Analysis
Types of Reactions
3-(Imidazolidin-2-ylidene)oxolan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
3-(Imidazolidin-2-ylidene)oxolan-2-one has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Imidazolidin-2-ylidene)oxolan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in catalytic processes, or as a chiral auxiliary, facilitating asymmetric transformations. Its unique structure allows it to participate in various chemical reactions, contributing to its effectiveness in different applications .
Comparison with Similar Compounds
Similar Compounds
Imidazolidin-2-one: A closely related compound with similar structural features and applications.
Oxolan-2-one: Another related compound that shares the oxolanone ring structure.
Uniqueness
3-(Imidazolidin-2-ylidene)oxolan-2-one is unique due to its combination of imidazolidine and oxolanone rings, which imparts distinct chemical and physical properties. This dual-ring structure enhances its versatility and effectiveness in various applications, setting it apart from other similar compounds .
Properties
CAS No. |
89810-13-9 |
|---|---|
Molecular Formula |
C7H10N2O2 |
Molecular Weight |
154.17 g/mol |
IUPAC Name |
3-imidazolidin-2-ylideneoxolan-2-one |
InChI |
InChI=1S/C7H10N2O2/c10-7-5(1-4-11-7)6-8-2-3-9-6/h8-9H,1-4H2 |
InChI Key |
YEZHVJGZADKRJU-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=O)C1=C2NCCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Pyrimidinamine, 4,6-dimethyl-N-[4-(4-methylphenyl)-2-thiazolyl]-](/img/structure/B14377547.png)
![Methyl 4-{[2-(pyridin-3-yl)ethyl]sulfanyl}butanoate](/img/structure/B14377555.png)
![1-[(2,3-Diphenyloxiran-2-yl)methyl]-1H-1,2,4-triazole](/img/structure/B14377563.png)
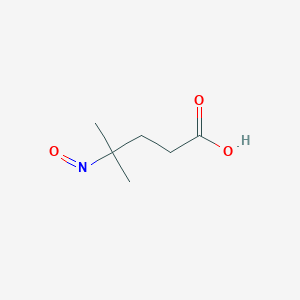
![2-(But-2-en-1-ylidene)-1,3,3-trimethyl-7-oxabicyclo[2.2.1]heptane](/img/structure/B14377568.png)
![3-[(Hexadecyloxy)carbonyl]phenyl 2-nitrobenzoate](/img/structure/B14377571.png)
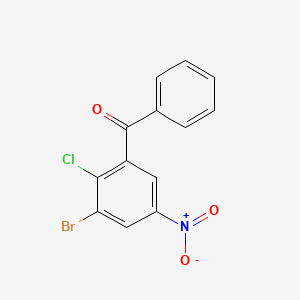
![4-[5-(Butylsulfanyl)-1,3,4-oxadiazol-2-YL]-2-phenylquinoline](/img/structure/B14377577.png)
![4-[(4-Methylphenoxy)methyl]-1,3-dioxolan-2-one](/img/structure/B14377578.png)
